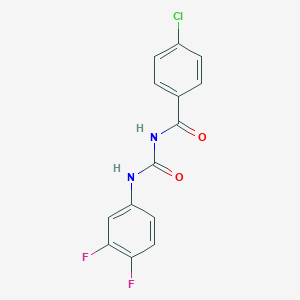![molecular formula C23H20F3NO4 B284253 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284253.png)
3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is an enzyme involved in the regulation of insulin signaling and glucose homeostasis.
Aplicaciones Científicas De Investigación
3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Moreover, 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to have anti-inflammatory and anti-cancer properties. Additionally, 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide has been used as a tool to study the role of PTP1B in insulin signaling and glucose homeostasis.
Mecanismo De Acción
3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide acts as a potent inhibitor of PTP1B, which is an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate (IRS) proteins. By inhibiting PTP1B, 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide increases insulin sensitivity and glucose uptake in cells, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects, including improving insulin sensitivity and glucose tolerance in animal models of diabetes. It has also been shown to have anti-inflammatory and anti-cancer properties. Moreover, 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide has been used as a tool to study the role of PTP1B in insulin signaling and glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide in lab experiments is its high potency as an inhibitor of PTP1B. Moreover, 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide has been shown to have few side effects and is well-tolerated in animal models. However, one of the limitations of using 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide in scientific research. One potential application is in the development of new therapies for diabetes and other metabolic disorders. Moreover, 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide could be used as a tool to study the role of PTP1B in other physiological processes, such as inflammation and cancer. Additionally, further research is needed to explore the potential side effects and toxicity of 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide in animal models and humans.
Métodos De Síntesis
The synthesis of 3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 3-methoxybenzoyl chloride with 2-(2-phenoxyethoxy)-5-(trifluoromethyl)aniline in the presence of a base, followed by the addition of benzoyl chloride and an acid catalyst. The final product is obtained after purification by column chromatography.
Propiedades
Fórmula molecular |
C23H20F3NO4 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H20F3NO4/c1-29-19-9-5-6-16(14-19)22(28)27-20-15-17(23(24,25)26)10-11-21(20)31-13-12-30-18-7-3-2-4-8-18/h2-11,14-15H,12-13H2,1H3,(H,27,28) |
Clave InChI |
LJHFGDMRGIIKRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCCOC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)
![4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B284195.png)



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)
